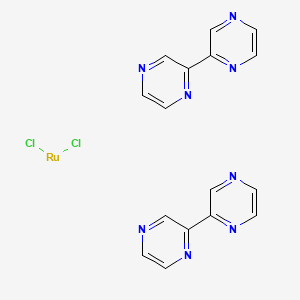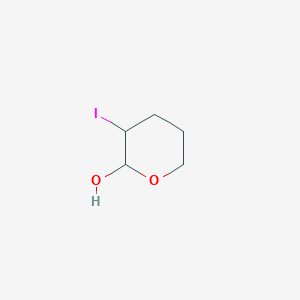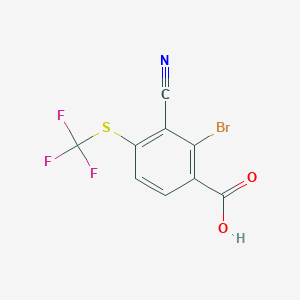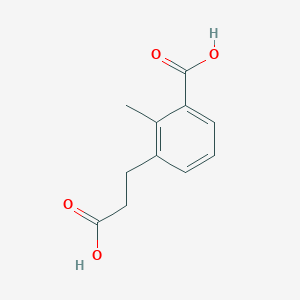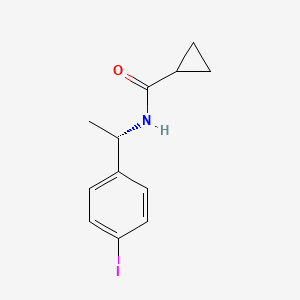
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is a chiral compound characterized by the presence of an iodophenyl group attached to an ethyl chain, which is further connected to a cyclopropanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral intermediate, (S)-1-(4-Iodophenyl)ethanol.
Cyclopropanation: The chiral intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate.
Amidation: The resulting cyclopropane derivative is then reacted with a carboxylic acid derivative, such as cyclopropanecarboxylic acid chloride, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient cyclopropanation and amidation processes, as well as advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group may facilitate binding to hydrophobic pockets, while the cyclopropanecarboxamide moiety can interact with active sites, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide
- N-(1-(4-Bromophenyl)ethyl)cyclopropanecarboxamide
- N-(1-(4-Chlorophenyl)ethyl)cyclopropanecarboxamide
Uniqueness
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is unique due to its chiral nature and the presence of the iodophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine and chlorine analogs, the iodine atom provides different reactivity and binding characteristics, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C12H14INO |
|---|---|
Molekulargewicht |
315.15 g/mol |
IUPAC-Name |
N-[(1S)-1-(4-iodophenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
FKWQRMKIVHVYJU-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)I)NC(=O)C2CC2 |
Kanonische SMILES |
CC(C1=CC=C(C=C1)I)NC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)

![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)
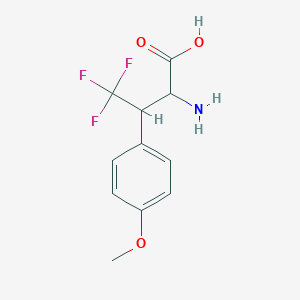

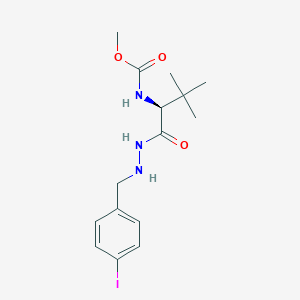
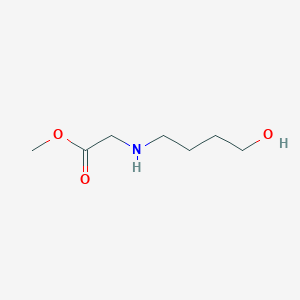
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
